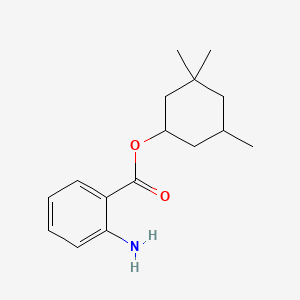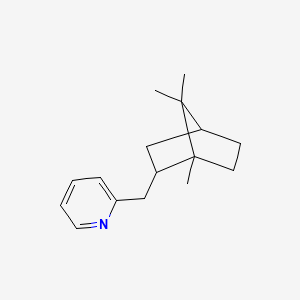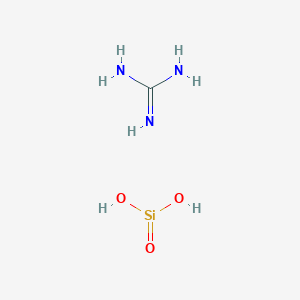
(Terphenyl)disulphonic acid, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Terphenyl)disulphonic acid, ammonium salt is a chemical compound with the molecular formula C18H14O6S2(NH4)2. It is known for its unique structure, which consists of a terphenyl backbone with two sulfonic acid groups and ammonium ions. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Terphenyl)disulphonic acid, ammonium salt typically involves the sulfonation of terphenyl. The reaction is carried out by treating terphenyl with sulfuric acid or oleum, resulting in the formation of terphenyl disulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled sulfonation of terphenyl using sulfuric acid in large reactors, followed by neutralization with ammonium hydroxide. The product is then purified through crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
(Terphenyl)disulphonic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under elevated temperatures.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfinic acids, and substituted terphenyl compounds .
Applications De Recherche Scientifique
(Terphenyl)disulphonic acid, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of (Terphenyl)disulphonic acid, ammonium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating catalytic and binding processes. The compound’s effects are mediated through pathways involving sulfonation and desulfonation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedisulfonic acid disodium salt: Similar in structure but with sodium ions instead of ammonium ions.
Benzene-1,3-disulfonic acid: Lacks the terphenyl backbone, making it less complex.
Uniqueness
(Terphenyl)disulphonic acid, ammonium salt is unique due to its terphenyl backbone, which provides additional stability and reactivity compared to simpler sulfonic acids. This structural complexity allows for a broader range of applications and more robust chemical interactions .
Propriétés
Numéro CAS |
83997-40-4 |
|---|---|
Formule moléculaire |
C18H20N2O6S2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
diazanium;3,4-diphenylbenzene-1,2-disulfonate |
InChI |
InChI=1S/C18H14O6S2.2H3N/c19-25(20,21)16-12-11-15(13-7-3-1-4-8-13)17(18(16)26(22,23)24)14-9-5-2-6-10-14;;/h1-12H,(H,19,20,21)(H,22,23,24);2*1H3 |
Clé InChI |
KGIFTQQEHVJXFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C3=CC=CC=C3.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















